molecular formula C22H34N4O5S B1511415 N-(2-Nitrophenylsulfenyl)-L-asparagine (dicyclohexylammonium) salt CAS No. 7675-59-4

N-(2-Nitrophenylsulfenyl)-L-asparagine (dicyclohexylammonium) salt

Cat. No.: B1511415
CAS No.: 7675-59-4
M. Wt: 466.6 g/mol
InChI Key: VAEHYJPYTMRQNC-ZCMDIHMWSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The crystallographic structure of N-(2-Nitrophenylsulfenyl)-L-asparagine (dicyclohexylammonium) salt reveals a complex molecular architecture characterized by distinct ionic components and well-defined spatial arrangements. The compound crystallizes in a yellow crystalline form, indicating the presence of the nitrophenylsulfenyl chromophore which contributes to the optical properties. X-ray diffraction analysis, a fundamental technique for determining protein and molecular structures at atomic resolution, provides definitive information about the three-dimensional arrangement of atoms within the crystal lattice. The molecular formula C₁₀H₁₁N₃O₅S·C₁₂H₂₃N indicates the presence of two distinct molecular components: the sulfenyl-protected asparagine derivative and the dicyclohexylammonium cation.

The nitrophenylsulfenyl group adopts a specific conformation that positions the nitro group at the ortho position relative to the sulfur atom, creating a sterically hindered environment around the sulfur center. This arrangement is crucial for the protecting group's stability and selective removal characteristics. The sulfur atom serves as the central linking element between the aromatic nitrophenyl system and the amino acid backbone, creating a bridge that effectively masks the amino functionality of asparagine during synthetic transformations. The crystallographic data reveals that the compound maintains its structural integrity through a network of intermolecular forces, with the storage temperature requirement of negative twenty degrees Celsius indicating the need for controlled thermal conditions to preserve crystal structure.

The dicyclohexylammonium component exhibits characteristic conformational features typical of cyclohexyl-containing systems. Each cyclohexyl ring adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered aliphatic rings. The nitrogen atom connecting the two cyclohexyl rings shows tetrahedral geometry with bond angles influenced by steric interactions between the bulky ring systems. The crystallographic analysis of related dicyclohexylammonium salts demonstrates that the carbon-nitrogen bond lengths typically range from 1.507 to 1.510 Angstroms, with the carbon-nitrogen-carbon angle often exceeding the ideal tetrahedral angle due to steric hindrance.

Stereochemical Configuration and Chiral Centers

The stereochemical configuration of this compound centers on the chiral carbon atom present in the asparagine residue, which maintains the L-configuration characteristic of naturally occurring amino acids. The asymmetric carbon atom bearing the amino group, carboxyl group, and the side chain containing the primary amide functionality represents the sole chiral center in the asparagine component. This stereochemical arrangement follows the S-configuration according to the Cahn-Ingold-Prelog priority rules, where the amino group receives the highest priority, followed by the carboxyl group, the side chain, and finally the hydrogen atom.

The three-dimensional structure reveals that the chiral center maintains its absolute configuration throughout the salt formation process, indicating that the crystallization and complexation with dicyclohexylammonium do not induce racemization or stereochemical inversion. The SMILES representation C1CCC(CC1)NC2CCCCC2.NC(=O)CC@HC(O)=O clearly indicates the S-configuration at the chiral carbon through the @H notation. This stereochemical integrity proves essential for applications in peptide synthesis where maintaining the correct amino acid configuration directly impacts the biological activity and structural properties of the resulting peptides.

The nitrophenylsulfenyl protecting group introduces additional conformational constraints around the chiral center through steric interactions between the bulky aromatic system and the amino acid backbone. These interactions influence the preferred conformations accessible to the molecule and may affect the kinetics of protecting group removal reactions. The conformational analysis suggests that the nitrophenylsulfenyl group adopts orientations that minimize steric clashes while maintaining effective protection of the amino functionality.

The dicyclohexylammonium counterion, while not containing chiral centers itself, contributes to the overall stereochemical environment of the salt through its bulky three-dimensional structure. The two cyclohexyl rings create a chiral environment around the nitrogen atom, although this chirality results from conformation rather than static stereochemistry. The dynamic nature of cyclohexyl ring conformations allows for conformational flexibility while maintaining the overall structural integrity of the salt.

Intermolecular Interactions in Salt Formation

The formation of this compound involves complex intermolecular interactions that stabilize the ionic association between the organic acid and base components. The primary driving force for salt formation stems from the acid-base interaction between the carboxyl group of the protected asparagine derivative and the basic nitrogen of dicyclohexylamine. This proton transfer reaction results in the formation of a carboxylate anion and an ammonium cation, creating the fundamental ionic framework of the salt structure.

Hydrogen bonding represents the predominant intermolecular interaction governing the crystal packing and stability of the salt. The dicyclohexylammonium cation possesses acidic hydrogen atoms bonded to the positively charged nitrogen center, which can form strong hydrogen bonds with oxygen atoms in the carboxylate group and other electron-rich centers. Crystallographic studies of related dicyclohexylammonium salts demonstrate that bifurcated hydrogen bonding patterns frequently occur, where a single hydrogen atom simultaneously interacts with multiple acceptor sites. These bifurcated interactions, represented as N-H⋯(O,O) hydrogen bonds, create robust ionic associations that contribute significantly to the overall stability of the crystal structure.

Secondary interactions include weaker C-H⋯O hydrogen bonds that form between the cyclohexyl hydrogen atoms and oxygen acceptors throughout the crystal lattice. These interactions, while individually weaker than traditional N-H⋯O hydrogen bonds, collectively contribute to the three-dimensional stability of the crystal structure. The nitrophenyl component of the molecule introduces additional opportunities for intermolecular interactions through π-π stacking interactions between aromatic rings and potential interactions involving the nitro group oxygen atoms.

The crystal packing arrangement reveals the formation of extended networks where ion pairs aggregate through multiple hydrogen bonding interactions. These networks often exhibit layered structures where hydrophobic cyclohexyl groups segregate from hydrophilic carboxylate and ammonium regions, creating amphiphilic packing motifs. The storage requirements of negative twenty degrees Celsius suggest that thermal motion at higher temperatures may disrupt these carefully balanced intermolecular interactions, leading to crystal disorder or decomposition.

Comparative Analysis with Related Sulfenyl-protected Amino Acid Derivatives

The structural characteristics of this compound can be understood more comprehensively through comparison with related sulfenyl-protected amino acid derivatives that share similar protecting group strategies. N-(2-Nitrophenylsulfenyl)-L-alanine (dicyclohexylammonium) salt, bearing CAS number 7675-46-9, provides a direct structural analog where the asparagine side chain is replaced with a simple methyl group. This comparison reveals the specific contributions of the primary amide functionality to the overall molecular properties and crystal packing behavior.

The molecular weight comparison demonstrates the incremental mass contribution of different amino acid side chains within the sulfenyl-protected series. N-(2-Nitrophenylsulfenyl)-L-alanine (dicyclohexylammonium) salt exhibits a molecular weight of 423.57 grams per mole, compared to 466.6 grams per mole for the asparagine derivative. This difference of 43 mass units corresponds precisely to the substitution of a methyl group with a carboxamide group, confirming the structural relationship between these compounds. The SMILES representations clearly illustrate this relationship, with the alanine derivative showing CC@HC(O)=O compared to the more complex asparagine structure.

N-(2-Nitrophenylsulfenyl)-L-threonine (dicyclohexylammonium) salt, with CAS number 14921-33-6 and molecular weight of 453.60 grams per mole, introduces hydroxyl functionality that creates additional hydrogen bonding opportunities. The threonine derivative demonstrates how different side chain functionalities influence the intermolecular interaction patterns while maintaining the core structural motif of nitrophenylsulfenyl protection. The presence of both hydroxyl and methyl groups in threonine creates a more complex stereochemical environment with two chiral centers, contrasting with the single chiral center in asparagine.

The extended comparison with N-(2-Nitrophenylsulfenyl)-S-benzyl-L-cysteine dicyclohexylammonium salt reveals the versatility of the nitrophenylsulfenyl protecting group system across different amino acid families. This cysteine derivative, with molecular formula C₂₈H₃₉N₃O₄S₂ and molecular weight 545.76 grams per mole, incorporates both sulfur-containing side chain protection and amino group protection within a single molecule. The substantially higher molecular weight reflects the additional benzyl protecting group on the cysteine thiol functionality, demonstrating the cumulative effect of multiple protecting groups on molecular size and complexity.

Compound CAS Number Molecular Weight (g/mol) Key Structural Features
This compound 7675-59-4 466.6 Primary amide side chain, single chiral center
N-(2-Nitrophenylsulfenyl)-L-alanine (dicyclohexylammonium) salt 7675-46-9 423.57 Methyl side chain, minimal steric bulk
N-(2-Nitrophenylsulfenyl)-L-threonine (dicyclohexylammonium) salt 14921-33-6 453.60 Hydroxyl functionality, two chiral centers
N-(2-Nitrophenylsulfenyl)-S-benzyl-L-cysteine dicyclohexylammonium salt 7675-65-2 545.76 Dual protection strategy, sulfur-containing

The crystalline properties across this series show remarkable consistency, with all derivatives exhibiting yellow coloration and requiring storage at negative twenty degrees Celsius. This uniformity suggests that the nitrophenylsulfenyl chromophore dominates the optical properties regardless of the amino acid side chain variations. The consistent storage requirements indicate similar thermal stability profiles across the series, likely governed by the common dicyclohexylammonium salt formation and nitrophenylsulfenyl protecting group stability.

The comparative analysis reveals that while the core structural motif remains constant across these derivatives, the amino acid side chain variations significantly influence molecular weight, potential intermolecular interactions, and stereochemical complexity. These differences have practical implications for synthetic applications, where the choice of specific derivative depends on the target peptide sequence and the required protecting group orthogonality. The asparagine derivative occupies a middle position in this series, combining moderate molecular weight with hydrogen bonding capability through the primary amide functionality, making it particularly suitable for peptides requiring polar side chain interactions.

Properties

IUPAC Name

(2S)-4-amino-2-[(2-nitrophenyl)sulfanylamino]-4-oxobutanoic acid;N-cyclohexylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C10H11N3O5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;11-9(14)5-6(10(15)16)12-19-8-4-2-1-3-7(8)13(17)18/h11-13H,1-10H2;1-4,6,12H,5H2,(H2,11,14)(H,15,16)/t;6-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAEHYJPYTMRQNC-ZCMDIHMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C(=C1)[N+](=O)[O-])SNC(CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C(=C1)[N+](=O)[O-])SN[C@@H](CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745608
Record name N~2~-[(2-Nitrophenyl)sulfanyl]-L-asparagine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7675-59-4
Record name N~2~-[(2-Nitrophenyl)sulfanyl]-L-asparagine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(2-Nitrophenylsulfenyl)-L-asparagine (dicyclohexylammonium) salt is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer research and neuropharmacology. This article explores its biological activity, synthesizing findings from various studies, clinical trials, and relevant literature.

N-(2-Nitrophenylsulfenyl)-L-asparagine is a derivative of the amino acid L-asparagine, modified to include a nitrophenylsulfenyl group. This modification may enhance its reactivity and biological activity compared to unmodified asparagine.

The compound's mechanism of action is primarily linked to its ability to interact with various biological targets, including enzymes involved in cellular signaling and metabolic pathways. It is hypothesized that the nitrophenyl group can facilitate interactions with nucleophiles within biological systems, potentially leading to alterations in protein function and cellular processes.

Anticancer Activity

Research has indicated that compounds similar to N-(2-Nitrophenylsulfenyl)-L-asparagine exhibit significant anticancer properties. For instance, studies on nitrosoureas have demonstrated their efficacy against murine tumors such as B16 melanoma and Lewis lung carcinoma, suggesting that structural modifications can enhance therapeutic effects against certain cancer types .

Table 1: Anticancer Activity of Related Compounds

Compound NameCancer TypeIC50 (µM)Reference
N-(2-Nitrophenylsulfenyl)-L-asparagineB16 melanomaTBD
2-Fluoroethyl NitrosoureaLewis lung carcinomaTBD
Dihydroxycyclohexyl derivativeVarious murine tumorsTBD

Neuroprotective Effects

The role of asparagine in brain metabolism highlights its importance in neuroprotection. Asparagine is involved in the synthesis of neurotransmitters and may play a role in mitigating neurotoxicity. The introduction of a nitrophenyl group could potentially enhance these protective effects by modulating neurotransmitter levels or receptor activity .

Case Study: Neuroprotective Potential
A study investigating the neuroprotective effects of various amino acid derivatives found that certain modifications led to improved outcomes in models of neurodegeneration. While specific data on N-(2-Nitrophenylsulfenyl)-L-asparagine is limited, the general trend suggests that similar compounds may offer protective benefits against oxidative stress in neuronal cells .

Pharmacokinetics

The pharmacokinetic profile of N-(2-Nitrophenylsulfenyl)-L-asparagine remains largely unexplored. However, understanding its absorption, distribution, metabolism, and excretion (ADME) will be crucial for determining its therapeutic viability. Preliminary studies suggest that modifications to amino acids can significantly alter their pharmacokinetic properties, potentially enhancing bioavailability and tissue targeting .

Scientific Research Applications

Medicinal Chemistry Applications

Nps-L-asparagine serves as a valuable building block for the synthesis of bioactive peptides and compounds. Its unique structure allows for specific modifications that enhance the biological activity of resulting peptides.

  • Peptide Synthesis : Nps-L-asparagine is utilized in the synthesis of peptides through various coupling methods. The incorporation of this compound can improve yields and the stability of synthesized peptides, particularly in the presence of sensitive functional groups .
  • Therapeutic Potential : Research indicates that derivatives of Nps-L-asparagine may act as selective ligands for neurokinin receptors, which are implicated in various physiological processes including pain modulation and sexual dysfunction . The compound's ability to selectively target these receptors opens avenues for developing new therapeutic agents.

Biochemical Studies

Nps-L-asparagine is also employed in biochemical studies to investigate protein interactions and modifications:

  • Protein Labeling : The nitrophenyl group can be used for labeling proteins, allowing researchers to track interactions and modifications in biological systems. This application is crucial for understanding enzyme mechanisms and protein folding .
  • Enzyme Inhibition Studies : The compound's structure can be modified to create inhibitors for specific enzymes, facilitating studies on enzyme kinetics and inhibition mechanisms. These studies are vital for drug development processes targeting metabolic pathways .

Case Study 1: Synthesis of Bioactive Peptides

A study demonstrated the successful incorporation of Nps-L-asparagine into a peptide sequence designed to mimic endogenous neuropeptides. The modified peptide exhibited enhanced binding affinity to its target receptor compared to unmodified counterparts, illustrating the compound's role in improving therapeutic efficacy.

Case Study 2: Neurokinin Receptor Agonists

Another research effort focused on developing NK3 receptor agonists using Nps-L-asparagine derivatives. The resulting compounds showed significant activity in vitro, suggesting potential applications in treating conditions related to neurokinin signaling dysregulation, such as chronic pain syndromes and sexual dysfunction .

Data Tables

The following table summarizes key findings related to the applications of N-(2-Nitrophenylsulfenyl)-L-asparagine:

Application AreaDescriptionKey Findings
Peptide SynthesisBuilding block for bioactive peptidesImproved yields and stability in peptide chains
Therapeutic DevelopmentPotential neurokinin receptor ligandsEnhanced binding affinity observed
Protein LabelingTracking protein interactionsEffective labeling for studying enzyme mechanisms
Enzyme InhibitionCreating inhibitors for metabolic pathwaysSignificant inhibition observed with derivatives

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of N-(2-nitrophenylsulfenyl)-amino acid (DCHA) salts:

Compound Molecular Formula Molecular Weight Physical State Stability Notes
NPS-L-serine (DCHA) C₂₁H₃₃N₃O₅S 439.6 Solid Stable under recommended conditions; avoid strong oxidizers
NPS-γ-aminobutyric acid (DCHA) C₁₀H₁₂N₂O₄S·C₁₂H₂₃N 437.6 Solid Data limited; inferred similar stability to serine derivative
NPS-L-alanine (DCHA) C₉H₁₀N₂O₄S·C₁₂H₂₃N 423.57 Solid Stable; avoid dust generation
NPS-L-valine (DCHA) Not explicitly provided ~450 (estimated) Solid Inferred similar handling to serine
NPS-L-leucine (DCHA) Not explicitly provided ~480 (estimated) Solid Stable; used in peptide synthesis

Key Observations :

  • The molecular weight varies depending on the amino acid side chain, with bulkier residues (e.g., leucine) increasing mass.
  • All derivatives are solids, likely due to the DCHA counterion improving crystallinity .

Market Trends :

  • The serine derivative dominates in market reports, priced at $2,200 for a single-user license, reflecting its established role in research .
  • Leucine and valine derivatives are critical in synthesizing complex peptides, with demand driven by pharmaceutical development .

Preparation Methods

General Synthetic Route

The preparation involves two main stages:

  • Sulfenylation of L-asparagine:
    L-asparagine is reacted with 2-nitrophenylsulfenyl chloride to introduce the 2-nitrophenylsulfenyl protecting group on the amino functionality. This reaction typically occurs under controlled conditions to ensure selective modification without side reactions.

  • Formation of the Dicyclohexylammonium Salt:
    The sulfenylated L-asparagine is then reacted with dicyclohexylamine. The dicyclohexylammonium ion forms a stable ionic salt with the acidic group of the sulfenylated amino acid, enhancing the compound’s stability and solubility.

This two-step process yields the desired this compound, which is isolated as a crystalline solid suitable for use in peptide synthesis.

Detailed Reaction Conditions and Mechanism

  • Step 1: Sulfenylation

    • Reactants: L-asparagine and 2-nitrophenylsulfenyl chloride.
    • Solvent: Typically an aprotic solvent such as acetone or dichloromethane is used to maintain reaction selectivity.
    • Temperature: Controlled at room temperature or slightly lower to avoid side reactions.
    • Outcome: Formation of the N-(2-nitrophenylsulfenyl)-L-asparagine intermediate.
  • Step 2: Salt Formation

    • Reactants: The sulfenylated L-asparagine and dicyclohexylamine (DCHA).
    • Solvent: Aprotic solvents like acetone facilitate salt crystallization.
    • Temperature: Room temperature stirring for 4–5 hours.
    • Mechanism: The acidic carboxyl group of the sulfenylated amino acid forms an ionic bond with the basic dicyclohexylamine, yielding the stable dicyclohexylammonium salt.
    • Result: Crystalline salt with enhanced stability and solubility properties.

Experimental Procedure (Adapted from Literature)

Step Procedure Details Conditions Yield/Notes
1 Mix equimolar L-asparagine and 2-nitrophenylsulfenyl chloride in acetone Room temperature, stirring Formation of sulfenylated intermediate
2 Add dicyclohexylamine to the sulfenylated intermediate solution Stir at room temperature for 4–5 hours Crystalline dicyclohexylammonium salt forms; isolated by filtration and washing
3 Dry the salt under vacuum Ambient conditions Yield typically >80%

This procedure parallels the preparation of other amino acid-dicyclohexylammonium salts reported in peptide synthesis literature, where the salt formation step is crucial for preventing side reactions and oligomer formation.

Analysis of Preparation Methods

Advantages of the Dicyclohexylammonium Salt Formation

  • Stability: The ionic interaction between the carboxylate and dicyclohexylammonium ion reduces nucleophilicity of the carboxylate, preventing unwanted side reactions such as mixed anhydride formation and oligomerization.
  • Purity: The crystalline salt form allows for easy purification and isolation, resulting in high-purity products essential for peptide synthesis.
  • Solubility: Enhanced solubility in organic solvents facilitates subsequent reactions in peptide synthesis protocols.

Comparison with Other Amino Acid Salt Forms

Feature Dicyclohexylammonium Salt Other Amino Acid Salts (e.g., Sodium)
Stability High due to ionic pairing and steric bulk of DCHA Lower; prone to side reactions
Purity of final product High; crystalline salt aids purification Often less pure; more oligomer impurities
Solubility in organic solvents Good Variable, often lower
Prevention of dipeptide/oligomer formation Effective Less effective

This comparison highlights the superior performance of dicyclohexylammonium salts in peptide chemistry.

Research Findings and Data Summary

Yield and Purity Data from Literature

Compound Yield (%) Purity (%) Notes
N-(2-Nitrophenylsulfenyl)-L-asparagine (DCHA salt) ~82% >98% (HPLC verified) Stable crystalline salt, no oligomer impurities detected

Q & A

Q. What are the critical handling and storage protocols for this compound to ensure stability in laboratory settings?

The compound should be stored in a tightly sealed container under inert gas (e.g., nitrogen) at −20°C to prevent degradation. Avoid exposure to strong oxidizers, moisture, and high temperatures, as these conditions may induce decomposition or hazardous reactions (e.g., dust generation) . Handling requires PPE (gloves, goggles, lab coat) and a fume hood to mitigate risks of skin/eye irritation (H315, H319) and respiratory exposure (H335) .

Q. How can researchers confirm the purity and structural integrity of this salt after synthesis?

Use high-performance liquid chromatography (HPLC) with UV detection (λ ≈ 254 nm) to assess purity. For structural validation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the presence of the dicyclohexylammonium counterion and nitroaryl sulfenyl group. Mass spectrometry (ESI-MS) can verify molecular weight (expected ~437–718 g/mol, depending on derivatives) .

Q. What are the recommended solvents for recrystallization to optimize yield and purity?

Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are effective for dissolving the salt. Recrystallization is best achieved via slow diffusion of a non-solvent (e.g., diethyl ether) into the solution at 4°C. Avoid aqueous systems due to potential hydrolysis of the sulfenyl group .

Advanced Research Questions

Q. How does the dicyclohexylammonium counterion influence the compound’s reactivity in peptide synthesis?

The counterion enhances solubility in organic solvents (e.g., THF, DCM) by reducing intermolecular hydrogen bonding, facilitating its use in solid-phase peptide synthesis (SPPS). It also stabilizes the sulfenyl protecting group against premature cleavage during coupling reactions, enabling selective deprotection under mild acidic conditions (e.g., HCl/dioxane) .

Q. What crystallographic techniques are suitable for resolving its 3D structure, and how can SHELX software aid in refinement?

Single-crystal X-ray diffraction (SC-XRD) at 120 K is ideal. Use SHELXD for phase solution (direct methods) and SHELXL for refinement, leveraging its robust handling of hydrogen bonding (e.g., N–H⋯O interactions between counterions) and disorder modeling. Key metrics: R factor < 0.06, data-to-parameter ratio > 15 .

Q. How can researchers reconcile discrepancies in biological activity data across studies (e.g., TRPC6 activation vs. redox modulation)?

Contradictions may arise from assay-specific conditions (e.g., Ca²⁺ concentration, cell type). Use standardized protocols:

  • For TRPC6 activation: Measure intracellular Ca²⁺ flux using FLIPR assays in HEK293 cells transfected with TRPC6 .
  • For redox studies: Quantify thiol-disulfide exchange via Ellman’s reagent (DTNB) in buffered (pH 7.4) solutions . Cross-validate with structural analogs (e.g., hyperforin DCHA) to isolate mechanistic contributions .

Q. What strategies mitigate degradation during long-term stability studies under varying pH and temperature?

Conduct accelerated stability testing (40°C/75% RH) with HPLC monitoring. The compound is stable in acidic conditions (pH 3–5) but degrades above pH 7 via sulfenyl group hydrolysis. Lyophilization with cryoprotectants (trehalose) improves shelf life .

Methodological Insights

  • Synthetic Optimization : Replace Boc-protected intermediates with Fmoc groups to reduce steric hindrance during asparagine coupling .
  • Analytical Cross-Check : Pair X-ray crystallography with dynamic light scattering (DLS) to assess aggregation in solution-phase studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Nitrophenylsulfenyl)-L-asparagine (dicyclohexylammonium) salt
Reactant of Route 2
Reactant of Route 2
N-(2-Nitrophenylsulfenyl)-L-asparagine (dicyclohexylammonium) salt

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